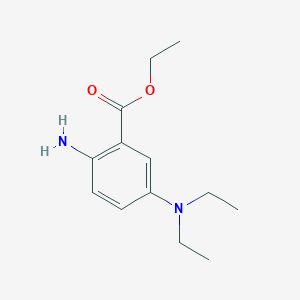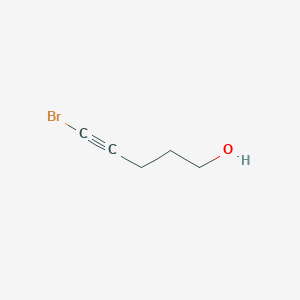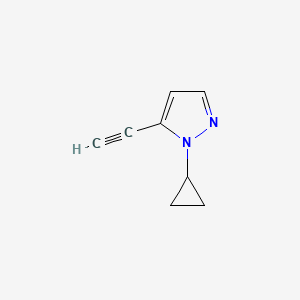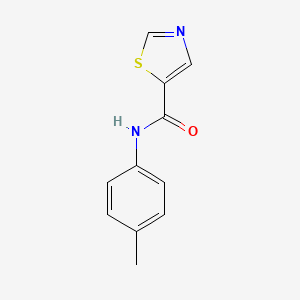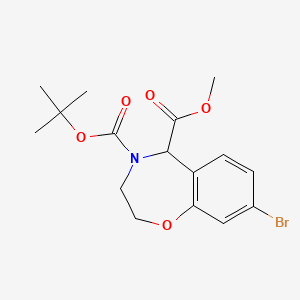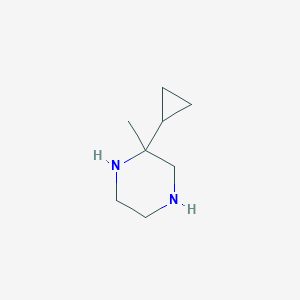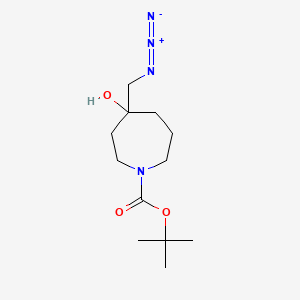
Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H20N4O2 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Intermediate: Azepane is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester intermediate.
Azidation: The intermediate is then treated with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), to introduce the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and equipment. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Substitution: Sodium azide, DMF, triethylamine.
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Oxidation: PCC, dichloromethane (DCM).
Major Products Formed
Substitution: Formation of substituted azepane derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of ketone or aldehyde derivatives.
Scientific Research Applications
Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: Similar structure with the azido group at the 3-position.
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazole group instead of an azido group.
Uniqueness
Tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to six-membered piperidine derivatives
Properties
Molecular Formula |
C12H22N4O3 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C12H22N4O3/c1-11(2,3)19-10(17)16-7-4-5-12(18,6-8-16)9-14-15-13/h18H,4-9H2,1-3H3 |
InChI Key |
CGHAFBGQVVSBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(CN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


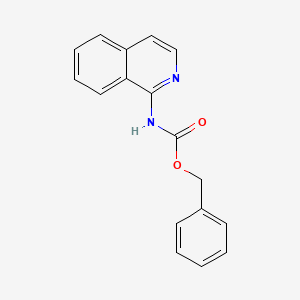
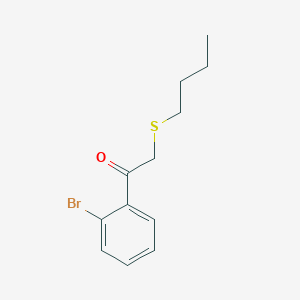
![6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide](/img/structure/B13508343.png)

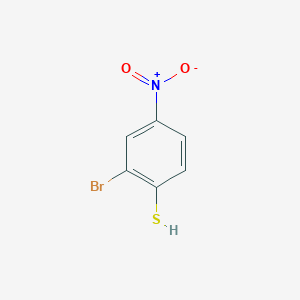
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)

